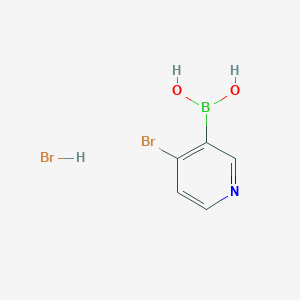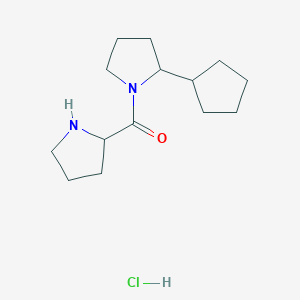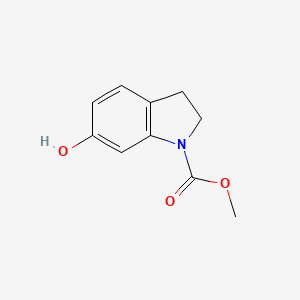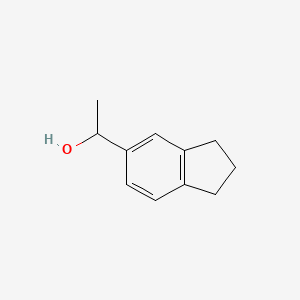
(r)-2,2-Dimethylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-Dimethylcyclohexanamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring with two methyl groups attached to the second carbon and an amine group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethylcyclohexanamine typically involves the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the amine.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-Dimethylcyclohexanamine may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired amine.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2-Dimethylcyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
®-2,2-Dimethylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of ®-2,2-Dimethylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: Similar structure but lacks the two methyl groups.
2,2-Dimethylcyclopentylamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2,2-Dimethylcyclohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
®-2,2-Dimethylcyclohexanamine is unique due to the presence of both the cyclohexane ring and the two methyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
(1R)-2,2-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
XVXGXOJNGBLOKR-SSDOTTSWSA-N |
Isomerische SMILES |
CC1(CCCC[C@H]1N)C |
Kanonische SMILES |
CC1(CCCCC1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)

![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)




![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)





